molecular formula C16H25NO3 B14346808 N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide CAS No. 90257-17-3

N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B14346808
CAS No.: 90257-17-3
M. Wt: 279.37 g/mol
InChI Key: GMMWTFMAFZVTFT-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique chemical structure. This compound is part of the amide family and features a phenyl ring substituted with diethoxy and methyl groups, along with a dimethylpropanamide moiety. Its distinct structure makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
  • N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
  • N-(3,4-Dimethoxy-5-methylphenyl)-2-oxoethoxy-2-phenylbutan-2-yl-N-methylnitrous amide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

90257-17-3

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C16H25NO3/c1-7-19-13-10-12(17-15(18)16(4,5)6)9-11(3)14(13)20-8-2/h9-10H,7-8H2,1-6H3,(H,17,18)

InChI Key

GMMWTFMAFZVTFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C(C)(C)C)C)OCC

Origin of Product

United States

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